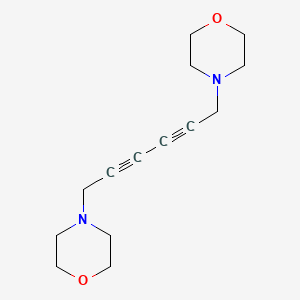

1,6-Bis(morpholino)-2,4-hexadiyne

Description

Overview of Polydiacetylenes: Historical Development and Academic Significance

The journey into the world of polydiacetylenes began in 1969 when Gerhard Wegner discovered that crystals of 2,4-hexadiyn-1,6-diol could undergo a solid-state polymerization when exposed to UV light. wikipedia.org This seminal discovery laid the groundwork for a new class of polymers with a unique conjugated backbone of alternating double and triple bonds. The academic significance of polydiacetylenes lies in their exceptional stereochemical regularity and the macroscopic, defect-free polymer single crystals that can be obtained through this process. ulsu.ru This high degree of order allows for the in-depth study of the intrinsic properties of conjugated polymers, which has implications for developing advanced materials for electronics, optics, and sensor technology. acs.orgrsc.org The unique colorimetric properties of PDAs, which often exhibit a distinct blue-to-red color transition in response to external stimuli such as heat, pressure, or chemical exposure, have made them a focal point of research for sensor applications. acs.orgoup.com

Fundamental Principles of Topochemical Polymerization

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting molecules, and the polymerization proceeds with minimal movement of the atoms. wikipedia.org This process is key to the formation of highly ordered polydiacetylene chains.

For a diacetylene monomer to undergo successful topochemical polymerization, specific geometric criteria within the crystal lattice must be met. These criteria, often referred to as Schmidt's criteria for topochemical reactions, dictate the proximity and orientation of the reacting diacetylene moieties. wikipedia.org The polymerization is a 1,4-addition reaction that occurs when adjacent monomer units are properly aligned. researchgate.net This reaction can be initiated by thermal annealing or by irradiation with UV or gamma rays. wikipedia.org

The packing of the monomer units in the crystal is the paramount factor controlling the reactivity of diacetylenes in the solid state. ulsu.ruresearchgate.net For efficient polymerization, the distance between the reacting carbon atoms (C1 and C4') of adjacent diacetylene rods should be approximately 3.5 Å, the repeat distance of the monomers along the stacking axis should be around 5 Å, and the angle between the diacetylene rod and the stacking axis is ideally close to 45°. wikipedia.org The substituents attached to the diacetylene core play a crucial role in directing this packing arrangement through intermolecular interactions such as hydrogen bonding and van der Waals forces. nku.edu Even small changes in the substituent structure can significantly alter the crystal packing and, consequently, the polymerizability of the monomer. researchgate.net

Significance of Amine-Substituted Diacetylenes in Materials Research

Amine-substituted diacetylenes are a significant subclass of monomers in materials research due to the ability of the amine groups to form strong intermolecular hydrogen bonds. nih.gov These hydrogen bonds can act as directional forces, guiding the self-assembly of the monomers into a crystal lattice that is favorable for topochemical polymerization. rsc.org The presence of amine functionalities can also impart additional properties to the resulting polydiacetylenes, such as pH sensitivity and the ability to coordinate with metal ions, expanding their potential applications in sensors and smart materials. acs.org Furthermore, the electronic nature of the amine substituents can influence the electronic properties of the conjugated polymer backbone. nih.gov

Research Rationale for Investigating 1,6-Bis(morpholino)-2,4-hexadiyne

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of diacetylene chemistry and the known properties of the morpholino functional group.

It is hypothesized that the morpholino substituents in this compound would play a significant role in its solid-state behavior. The morpholine (B109124) ring is a cyclic amine ether, and the presence of both nitrogen and oxygen atoms could lead to complex hydrogen bonding networks within the crystal lattice. gene-tools.com These interactions would be expected to influence the packing of the diacetylene monomers, potentially pre-organizing them into a reactive arrangement for topochemical polymerization.

The steric bulk of the morpholino groups is another factor that would likely influence the crystal packing and the resulting polymer properties. mdpi.com It is plausible that the specific geometry and electronic nature of the morpholino substituent could lead to a polydiacetylene with novel optical or sensory properties. The tertiary amine nature of the morpholino group could also introduce interesting electronic effects on the conjugated polymer backbone, potentially modifying its conductivity or responsiveness to electronic stimuli. mdpi.com Further empirical research, including single-crystal X-ray diffraction studies, would be necessary to validate these hypotheses and fully elucidate the unique structural features and reactivity of this compound.

Potential Contributions to Supramolecular Chemistry and Polymer Science

The unique molecular architecture of this compound positions it as a compound of interest for both supramolecular chemistry and polymer science.

Supramolecular Chemistry: The morpholino groups in this compound can act as hydrogen bond acceptors, and the methylene (B1212753) groups adjacent to the nitrogen atoms can act as weak hydrogen bond donors. These interactions, along with van der Waals forces, can guide the self-assembly of the molecules in the crystalline state. The study of the crystal structure of this compound would provide valuable insights into the packing motifs and the specific intermolecular interactions that govern its supramolecular architecture. Understanding these interactions is fundamental to designing new materials with tailored solid-state properties.

Polymer Science: The primary potential contribution of this compound to polymer science lies in its ability to act as a monomer for topochemical polymerization. The resulting polydiacetylene would possess morpholino side groups, which could impart specific properties to the polymer. For instance, the polarity of the morpholino groups might influence the solubility and processing characteristics of the polymer. Furthermore, the nitrogen and oxygen atoms in the morpholino rings could serve as coordination sites for metal ions, opening possibilities for the creation of novel metal-organic hybrid materials.

The polymerization of this compound would be expected to follow the general principles of diacetylene polymerization, where the monomer crystals, upon exposure to an external stimulus, transform into polymer crystals. The progress of this polymerization could be monitored by spectroscopic techniques, and the resulting polymer could be characterized to determine its structural, thermal, and optical properties.

Although detailed experimental data for this compound is scarce, the fundamental principles of diacetylene chemistry and the known properties of morpholine-containing compounds allow for informed predictions about its behavior and potential applications. Further research into the synthesis, crystal engineering, and polymerization of this compound is warranted to fully explore its scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

4-(6-morpholin-4-ylhexa-2,4-diynyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXWKPCOJLBLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CC#CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289267 | |

| Record name | MLS002693269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-26-8 | |

| Record name | MLS002693269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(morpholino)-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,6 Bis Morpholino 2,4 Hexadiyne

Precursor Synthesis and Derivatization

The construction of 1,6-Bis(morpholino)-2,4-hexadiyne fundamentally relies on the successful synthesis and purification of its terminal alkyne precursor, 4-(prop-2-yn-1-yl)morpholine (B1362679) . This intermediate provides the necessary morpholine (B109124) and terminal alkyne functionalities required for the subsequent coupling reactions.

Synthesis of Morpholine-Containing Intermediates

The primary precursor for the synthesis of this compound is 4-(prop-2-yn-1-yl)morpholine . This compound is a well-established building block in organic synthesis. doaj.orgijcce.ac.irresearchgate.net The most common and straightforward method for its preparation is the nucleophilic substitution reaction between morpholine and a propargyl halide, such as propargyl bromide or propargyl chloride .

In a typical procedure, morpholine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide. The reaction is generally conducted in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. Common bases used for this purpose include inorganic bases like potassium carbonate or organic amine bases such as triethylamine. The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols. The reaction proceeds efficiently, leading to the formation of the N-propargylated morpholine derivative.

General Reaction Scheme:

Morpholine + Propargyl Halide → 4-(prop-2-yn-1-yl)morpholine + Base-H-X

This synthetic step is crucial as it installs the terminal alkyne handle onto the morpholine scaffold, making it ready for the carbon-carbon bond-forming reactions that create the diyne backbone.

Challenges in Precursor Purity and Yield Optimization

Side Reactions: A primary challenge is the potential for unwanted side reactions. The terminal alkyne proton is acidic and can be deprotonated by the base, potentially leading to undesired reactivity. Furthermore, during the subsequent coupling reactions, the homocoupling of the precursor, known as the Glaser coupling, can occur prematurely if not properly controlled, which can complicate purification and reduce the yield of subsequent steps. researchgate.netnih.gov

Purification: Achieving high purity of the precursor is critical for the success of the subsequent coupling reactions. The product must be carefully separated from unreacted starting materials, the base, and any salt byproducts. Purification is typically achieved through distillation or column chromatography.

Yield Optimization: To maximize the yield, reaction conditions must be carefully controlled. This includes the stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature. For instance, using a slight excess of morpholine can help ensure the complete consumption of the more expensive propargyl halide, but this necessitates a more rigorous purification step to remove the unreacted amine. Maintaining a controlled temperature is also vital to prevent side reactions and decomposition.

Terminal Alkyne Coupling Strategies

With the precursor, 4-(prop-2-yn-1-yl)morpholine, in hand, the central C-C bond of the 2,4-hexadiyne (B1329798) core is formed through the oxidative homocoupling of two precursor molecules. Several classic named reactions are employed for this type of transformation.

Glaser-Hay Coupling Reactions

The Glaser coupling, along with its widely used Hay modification, is one of the most powerful and direct methods for the synthesis of symmetrical 1,3-diynes from terminal alkynes. organic-chemistry.org This reaction would involve the dimerization of two molecules of 4-(prop-2-yn-1-yl)morpholine to yield this compound.

The reaction is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl). The Hay modification improves upon the original Glaser conditions by using a soluble catalyst complex, typically formed with a nitrogenous base like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or pyridine (B92270), and an external oxidant, usually oxygen from the air. rsc.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the diyne. organic-chemistry.org Similar copper-catalyzed homocoupling of terminal alkynes is a well-documented method for producing symmetrical diynes. researchgate.netmdpi.com

| Parameter | Condition |

| Reactant | 4-(prop-2-yn-1-yl)morpholine |

| Catalyst | Copper(I) salt (e.g., CuCl, CuBr) |

| Base/Ligand | Pyridine, TMEDA |

| Oxidant | O₂ (Air) |

| Solvent | Acetone, Methanol (B129727), DMF |

| Temperature | Room Temperature to moderate heating |

Cadiot-Chodkiewicz Coupling Reactions

The Cadiot-Chodkiewicz coupling is a versatile method for forming 1,3-diynes, but it is primarily used for the synthesis of unsymmetrical diynes. rsc.orgrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. nih.govacs.org

To synthesize the symmetrical this compound using this method, a two-step approach would be necessary. First, one equivalent of the precursor, 4-(prop-2-yn-1-yl)morpholine, would need to be halogenated to form 4-(3-bromo-2-propyn-1-yl)morpholine . Subsequently, this haloalkyne would be coupled with a second equivalent of the original 4-(prop-2-yn-1-yl)morpholine precursor under Cadiot-Chodkiewicz conditions. While effective, this pathway is less atom-economical and more circuitous for a symmetrical product compared to direct homocoupling methods. rsc.org The reaction is highly selective, minimizing the unwanted homocoupling that can be an issue in Glaser-type reactions. nih.gov

Eglinton Coupling Reactions

The Eglinton coupling is another classic method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. synarchive.com It is mechanistically related to the Glaser coupling but differs in the reagents used. The Eglinton reaction typically employs a stoichiometric amount of a copper(II) salt, most commonly copper(II) acetate (B1210297) (Cu(OAc)₂), in a solvent such as pyridine or a methanol/pyridine mixture. ub.eduambeed.com The pyridine often serves as both the solvent and the base.

In this reaction, the copper(II) salt acts as the oxidant, being reduced to copper(I) during the course of the reaction. Unlike the Hay modification of the Glaser coupling, an external oxidant like air is not required. ub.edu The reaction generally requires heating to proceed at a reasonable rate. This method provides a reliable alternative to the Glaser-Hay coupling for the synthesis of this compound from its N-propargyl precursor.

| Parameter | Condition |

| Reactant | 4-(prop-2-yn-1-yl)morpholine |

| Reagent | Copper(II) Acetate (Cu(OAc)₂) |

| Base | Pyridine |

| Solvent | Pyridine, Methanol |

| Temperature | Elevated temperatures (e.g., 50-80 °C) |

Optimization of Reaction Conditions for High-Purity Monomer Formation

The formation of a high-purity monomer is crucial, and this is achieved through the meticulous optimization of various reaction parameters. The oxidative coupling of 4-(prop-2-yn-1-yl)morpholine is sensitive to the reaction environment, and careful control over solvents, temperature, and the catalytic system is necessary to maximize yield and minimize side products.

The choice of solvent plays a pivotal role in the Glaser-Hay coupling reaction. The solubility of the copper-tetramethylethylenediamine (TMEDA) complex, a common catalyst system, is a key consideration. nist.govnih.gov A variety of solvents can be employed, which adds to the versatility of the Hay coupling. nist.gov For the coupling of N-alkynylamines, polar aprotic solvents are often favored as they can help to solubilize the reactants and the catalyst complex. The reaction temperature also significantly influences the reaction rate and selectivity. While some couplings can proceed at ambient temperatures, others may require heating to achieve a reasonable reaction rate. nih.gov However, elevated temperatures can also lead to side reactions and decomposition of the product, necessitating a careful balance. For instance, in related microwave-assisted Glaser-Hay reactions, optimal conditions were found at 80 °C, with higher temperatures leading to decreased yields, possibly due to catalyst or resin degradation. nih.gov

Table 1: Illustrative Solvent and Temperature Effects on Diyne Synthesis

| Solvent System | Temperature (°C) | Observations |

| Pyridine | Ambient | Commonly used in Eglinton coupling, acts as both solvent and base. wikipedia.org |

| Methanol/Pyridine (1:1) | Mild | Effective for Eglinton coupling, providing a homogeneous reaction medium. |

| Tetrahydrofuran (THF) | 25 - 80 | A versatile solvent for Hay coupling, suitable for a range of temperatures. nih.gov |

| Acetonitrile | 60 - 80 | Can be effective for copper-catalyzed oxidative couplings. mdpi.com |

| Dichloromethane | Ambient | Often used for workup and purification. researchgate.net |

| Water | Ambient - 4°C | Aqueous conditions have been developed for Glaser-Hay bioconjugations. nist.govnih.gov |

This table provides a general overview based on related diyne syntheses and does not represent specific experimental data for this compound.

The catalyst system is at the heart of the oxidative coupling reaction. The Hay coupling typically utilizes a copper(I) salt, such as copper(I) chloride or iodide, in combination with a nitrogen-based ligand. nist.govnih.govwikipedia.orgorganic-chemistry.org N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used bidentate ligand that forms a soluble and active complex with copper(I). nist.govnih.gov The role of the ligand is to stabilize the copper catalyst and facilitate the catalytic cycle. The choice of ligand can influence the reaction's efficiency and selectivity. Studies on related couplings have shown that different ligands can be employed, and their electronic and steric properties can impact the reaction outcome. nist.gov

The catalytic cycle of the Hay coupling involves the oxidation of the copper(I) catalyst to copper(II) by an oxidant, typically oxygen from the air, which is then reduced back to copper(I) during the coupling of the alkyne substrates. wikipedia.orgorganic-chemistry.org The optimization of catalyst and ligand loading is crucial; sufficient catalyst is needed for an efficient reaction, but excess amounts can lead to difficulties in purification.

Table 2: Common Catalytic Systems for Oxidative Coupling of Alkynes

| Catalyst | Ligand | Oxidant | Typical Substrates |

| Copper(I) Chloride (CuCl) | TMEDA | Oxygen (air) | Terminal Alkynes, N-propargylamines nist.govnih.gov |

| Copper(II) Acetate (Cu(OAc)₂) | Pyridine | None (Cu(II) is the oxidant) | Terminal Alkynes wikipedia.org |

| Copper(I) Bromide (CuBr) | (R)-Quinap | Oxygen (air) | Aldehydes, Amines, Alkynes (A³ coupling) |

| Copper(I) Iodide (CuI) | Triethylamine | Oxygen (air) | Terminal Alkynes (in conjunction with other catalysts) ambeed.com |

This table summarizes common catalytic systems and is for illustrative purposes.

Purification Techniques for this compound

Following the synthesis, the crude product mixture will likely contain the desired this compound, unreacted starting material, catalyst residues, and potentially side products. Therefore, a robust purification strategy is essential to isolate the high-purity monomer.

Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For a compound like this compound, which possesses both polar (morpholine rings) and nonpolar (hydrocarbon backbone) features, a range of solvents could be explored.

A common strategy involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound will crystallize out, leaving impurities dissolved in the mother liquor. Alternatively, a solvent-antisolvent system can be used, where the crude product is dissolved in a good solvent, and then a poor solvent (antisolvent) is slowly added to induce crystallization. For a structurally related compound, 1,6-bis-(N-phenothiazinyl)-2,4-hexadiyne, purification was achieved by recrystallization from a methylene (B1212753) chloride-hexane solution. researchgate.net This suggests that a similar solvent combination might be effective for the target compound.

Table 3: Potential Solvents for Recrystallization

| Solvent(s) | Rationale |

| Ethanol (B145695)/Water | The polarity can be fine-tuned by adjusting the ratio. |

| Dichloromethane/Hexane (B92381) | A polar/non-polar combination that is effective for many organic compounds. researchgate.net |

| Acetone | A moderately polar solvent that can be effective for a range of compounds. |

| Ethyl Acetate/Heptane (B126788) | Another common polar/non-polar solvent system for recrystallization. |

This table presents potential solvent systems for recrystallization based on general principles and related compounds.

Chromatography is a versatile and widely used technique for the separation and purification of chemical compounds. For this compound, both thin-layer chromatography (TLC) for reaction monitoring and column chromatography for preparative scale purification would be valuable tools.

Column Chromatography: This technique would involve passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane, is often used. The components of the mixture will travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For compounds containing morpholine, various chromatographic methods have been developed, often utilizing reverse-phase or mixed-mode columns in HPLC. sielc.comhelixchrom.com For preparative column chromatography, normal phase silica gel is a common choice.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and potentially for small-scale purification, HPLC offers higher resolution. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid or buffer to control the ionization state of the basic morpholine nitrogens, would be a suitable starting point for method development.

Table 4: Chromatographic Methods for Purification

| Technique | Stationary Phase | Potential Mobile Phase | Detection |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, UV |

| Column Chromatography | Alumina | Dichloromethane/Methanol gradient | TLC, UV |

| HPLC (Reverse Phase) | C18 | Acetonitrile/Water with Formic Acid | UV, MS |

| HPLC (Normal Phase) | Silica | Heptane/Isopropanol gradient | UV |

This table outlines potential chromatographic methods and conditions for the purification of the target compound.

Crystallographic and Supramolecular Aspects of 1,6 Bis Morpholino 2,4 Hexadiyne

Single Crystal Growth and Morphological Control

The ability to cultivate high-quality single crystals is a prerequisite for definitive structural analysis and for studying anisotropic properties. The morphology of these crystals is a direct reflection of the underlying crystal packing and the relative growth rates of different crystal faces.

The growth of single crystals of 1,6-bis(morpholino)-2,4-hexadiyne suitable for X-ray diffraction has been achieved through slow evaporation techniques. A common method involves dissolving the compound in a suitable organic solvent, such as a mixture of ethanol (B145695) and ethyl acetate (B1210297), and allowing the solvent to evaporate over a period of several days at room temperature. This controlled process facilitates the gradual self-assembly of the molecules into a well-ordered crystalline lattice. The selection of the solvent system is critical, as it influences solubility and evaporation kinetics, which in turn affect crystal nucleation and growth.

The crystal growth of this compound exhibits notable anisotropy, leading to the formation of crystals with distinct morphologies, often described as needles or elongated prisms. This anisotropic nature arises from different growth rates along various crystallographic directions. The growth is typically faster along the axis of the diacetylene rods, a common feature for many diacetylene monomers. This preferential growth is influenced by the strong, directional intermolecular interactions within the crystal lattice, guiding the addition of new molecules to specific crystal faces.

Solid-State Packing Analysis via X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides definitive insights into the three-dimensional arrangement of molecules within the crystal. This technique allows for the precise determination of unit cell dimensions, space group symmetry, and the nature of intermolecular contacts.

X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters, which define the geometry of the repeating unit of the crystal lattice, have been determined with high precision.

| Parameter | Value |

|---|---|

| a (Å) | 8.834 |

| b (Å) | 10.057 |

| c (Å) | 8.922 |

| α (°) | 90 |

| β (°) | 116.59 |

| γ (°) | 90 |

| Volume (ų) | 708.4 |

| Z | 2 |

| Space Group | P2₁/c |

The arrangement of the diacetylene moieties is of paramount importance for the solid-state reactivity of this compound. For topochemical polymerization to occur, the diacetylene rods must be aligned in a specific parallel fashion. The key parameters describing this alignment are the stacking distance (d) between adjacent diacetylene rods and the angle (γ) between the diacetylene axis and the stacking vector. In the case of this compound, the molecules pack in a "herringbone" motif. This arrangement is not conducive to topochemical polymerization as the adjacent diacetylene units are not parallel, a prerequisite for the 1,4-addition reaction that characterizes this type of solid-state transformation.

| Parameter | Description | Value |

|---|---|---|

| Stacking Motif | The overall arrangement of molecules in the crystal lattice. | Herringbone |

| Polymerization Potential | Indicates the suitability for solid-state topochemical polymerization. | Inactive |

Polymorphism and Its Influence on Reactivity

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical factor in the study of diacetylene polymerization. Different polymorphs of the same compound can exhibit dramatically different reactivities, with some forms being highly reactive while others are completely inert.

Currently, there is a lack of specific experimental studies in the published literature that identify and characterize distinct polymorphs of this compound. The characterization of different polymorphic forms typically relies on techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. These methods allow for the determination of unit cell parameters, space groups, and the observation of phase transitions between different polymorphic forms.

While specific data for this compound is not available, the study of analogous diacetylene compounds, such as 2,4-hexadiyne-1,6-diol (B1360023) bis(p-toluenesulfonate) (pTS), has revealed the existence of multiple crystalline phases with varying reactivity. rsc.org It is therefore reasonable to anticipate that this compound may also exhibit polymorphism, which could be induced by varying crystallization conditions such as solvent, temperature, and pressure.

The topochemical polymerization of diacetylenes is governed by specific geometric criteria first outlined by Schmidt. For a 1,4-addition polymerization to occur in the solid state, the monomer molecules must be packed in a way that the distance between adjacent reacting centers (the terminal carbon atoms of the diyne rods) is approximately 5 Å, and the diyne rods should be oriented at an angle of about 45° with respect to the stacking axis.

The reactivity of different polymorphs is directly correlated to how closely their crystal packing adheres to these geometric parameters. A polymorph with a packing arrangement that fulfills these criteria would be expected to be reactive upon stimulation by heat or UV radiation, leading to the formation of a conjugated polydiacetylene. Conversely, a polymorph where the monomers are packed in a less favorable orientation, for instance with larger intermolecular distances or improper alignment, would be unreactive.

In the case of this compound, hypothetical polymorphs would likely differ in the conformation of the morpholine (B109124) rings and the nature of the intermolecular interactions, leading to variations in the critical packing parameters for polymerization.

Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes

| Parameter | Ideal Value for Reactivity | Significance |

| Stacking Distance (d) | ~5 Å | The distance between the centers of adjacent diyne rods. |

| Repeat Distance (r) | ~4.9 Å | The translational distance along the stacking axis. |

| Tilt Angle (θ) | ~45° | The angle of the diyne rod with respect to the stacking axis. |

Supramolecular Self-Assembly of this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is fundamental to understanding the crystal engineering of diacetylenes. The terminal substituent groups on the diacetylene rod play a crucial role in directing the self-assembly of the monomers into a crystal lattice that may or may not be suitable for polymerization.

The morpholine groups at the termini of the this compound molecule are expected to be key players in directing its crystal packing. The morpholine ring contains both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom. These features allow for the formation of various intermolecular interactions, including hydrogen bonds (e.g., C-H···O) and other van der Waals forces.

The interplay of intermolecular forces, guided by the morpholine substituents, can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. The specific nature of these architectures will be a direct consequence of the preferred hydrogen bonding motifs and close packing considerations.

Topochemical Polymerization Studies of 1,6 Bis Morpholino 2,4 Hexadiyne

Initiation Mechanisms for Solid-State Polymerization

The initiation of topochemical polymerization in diacetylene crystals can be triggered by various external stimuli, including ultraviolet (UV) light, heat, gamma-rays, and electron beams. The reactivity in the solid state is highly dependent on the packing of the monomer units within the crystal lattice. For a successful 1,4-addition polymerization, adjacent monomer molecules must be oriented in a specific arrangement that allows for the formation of the polymer chain with minimal molecular movement.

UV irradiation is a common method to initiate the polymerization of diacetylenes. The process is believed to be initiated through the formation of a triplet excited state of the diacetylene monomer, which then acts as the chain-initiating species. The absorption of a UV photon excites the monomer to a singlet state, which can then undergo intersystem crossing to the triplet state. This reactive species can then attack a neighboring monomer, initiating the polymerization cascade.

The polymerization rate is influenced by factors such as the intensity of the UV light and the temperature. Studies on analogous diacetylenes, such as 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluene sulfonate), have shown that the activation energies for UV-induced polymerization are typically low, in the range of 2-3 kcal/mole, suggesting that the primary energetic barrier is the chain initiation event. The quantum yield of polymerization, which is the number of monomer units polymerized per absorbed photon, can be high, indicating an efficient chain reaction. However, the polymerization rate often decreases as the polymer concentration increases, which may be due to the quenching of the monomer's excited state by the newly formed polymer chains.

Table 1: Representative Activation Energies for UV and Thermal Polymerization of Analogous Diacetylenes

| Compound | Initiation Method | Activation Energy (kcal/mol) |

| 2,4-Hexadiyne-1,6-diol bis-(p-toluene sulfonate) | UV-ray | 2-3 |

| 2,4-Hexadiyne-1,6-diol bis-(p-toluene sulfonate) | Thermal | 22.2 ± 0.4 |

This data is for an analogous compound and serves as a reference.

Heating a crystalline diacetylene monomer above a certain temperature can also induce solid-state polymerization. Thermal polymerization often exhibits an autocatalytic effect, where the reaction rate accelerates as the polymerization progresses. This phenomenon is attributed to the strain introduced into the crystal lattice by the formation of the polymer chains, which can facilitate the reaction of neighboring monomer units.

For 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate), a well-studied analog, the thermal polymerization displays a significant autocatalytic effect, with a dramatic increase in the reaction rate after an initial induction period. The activation energy for the thermal polymerization of this compound has been determined to be approximately 22.2 kcal/mole. This higher activation energy compared to photopolymerization reflects the energy required to initiate the reaction without the aid of photo-excitation.

High-energy radiation, such as gamma-rays and electron beams, is also effective in initiating the polymerization of diacetylenes. The interaction of this radiation with the monomer crystal generates a variety of reactive species, including ions and radicals, which can initiate the polymerization chain reaction.

In the case of γ-ray induced polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate), the process also shows an autocatalytic effect. Spectroscopic measurements suggest that the polymer concentration can be inhomogeneous due to the tracks of the high-energy particles. Similar to UV-induced polymerization, the activation energies for γ-ray polymerization are low (2-3 kcal/mole), indicating that the initiation step is the primary energetic hurdle. Studies on urethane-substituted diacetylenes have shown very high reactivity under γ-ray irradiation, with large polymerization G values (number of monomer units polymerized per 100 eV of absorbed energy).

Polymerization Kinetics and Reaction Progress Monitoring

Understanding the kinetics of topochemical polymerization is crucial for controlling the properties of the resulting polymer. Various in-situ techniques are employed to monitor the reaction progress and determine key kinetic parameters.

Spectroscopic methods are powerful tools for monitoring the solid-state polymerization of diacetylenes in real-time. As the polymerization proceeds, the conjugated backbone of the polydiacetylene chain forms, leading to strong absorption in the visible region of the electromagnetic spectrum. This color change provides a visual indication of polymerization and can be quantified using UV-Vis spectroscopy.

Fourier-transform infrared (FTIR) and Raman spectroscopy are also widely used to follow the reaction. The disappearance of the vibrational modes associated with the monomer's diacetylene bond and the appearance of new modes corresponding to the polymer's ene-yne structure can be monitored to track the conversion of monomer to polymer. For instance, in-situ FTIR analysis has been instrumental in elucidating the thermochromic behavior of polydiacetylene supramolecules.

The conversion of monomer to polymer can be determined from spectroscopic data by measuring the change in absorbance at a specific wavelength corresponding to the polymer or the decrease in a vibrational band of the monomer. Thermal analysis techniques like differential scanning calorimetry (DSC) can also be used to monitor the heat evolved during the exothermic polymerization process, from which the conversion rate can be calculated.

The reaction order of the polymerization can be determined by analyzing the dependence of the polymerization rate on the monomer concentration. While the kinetics of solid-state reactions can be complex, studies on analogous diacetylenes have provided insights into the reaction orders. For instance, the solid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) exhibits autocatalytic behavior, which deviates from simple integer reaction orders. In contrast, its liquid-state polymerization was found to follow a zero-order reaction model. The determination of conversion efficiencies in diacetylene films has been achieved using techniques like fluorescence yield near edge spectroscopy (FYNES), with measured efficiencies reaching near 80%.

Microstructural Evolution During Polymerization

The transformation from a monomer crystal to a polymer crystal is a critical aspect of topochemical polymerization. This evolution dictates the final properties of the resulting polydiacetylene.

Formation of Polycrystalline vs. Single-Crystal Polymer Films

The degree of order in the resulting polymer is highly dependent on the perfection of the monomer crystal and the polymerization conditions. Ideally, a perfect monomer single crystal will yield a perfect polymer single crystal. However, stresses and strains that accumulate during the polymerization, which involves significant changes in bond lengths and angles, can lead to the formation of polycrystalline domains within the final polymer. The nature of the morpholino substituent would play a crucial role in how these stresses are accommodated or dissipated. Research would be needed to determine whether thin films of 1,6-Bis(morpholino)-2,4-hexadiyne, when polymerized, retain a single-crystal character or fracture into a polycrystalline mosaic.

Influence of External Stimuli on Polymerization

The polymerization of diacetylenes can often be initiated or influenced by external factors such as pressure or exposure to solvent vapors, particularly for materials in the form of thin films or nano-aggregates.

Pressure-Induced Polymerization

The application of high pressure can induce polymerization in diacetylene monomers that are otherwise unreactive under normal conditions. Pressure can alter the intermolecular distances and orientations within the crystal lattice, bringing the diacetylene moieties into a conformation that is favorable for polymerization. Studies on other diacetylenes have quantified the pressure thresholds required for polymerization and the effect of pressure on the polymer's structure and properties. For this compound, the pressure-temperature phase diagram and the reactivity under high-pressure conditions are yet to be investigated.

Solvent Vapor-Induced Polymerization (for thin films/aggregates)

For thin films or aggregates of diacetylene monomers, exposure to certain solvent vapors can induce a phase transition or a change in molecular packing that triggers polymerization. The solvent molecules can intercalate into the monomer lattice, plasticizing it and allowing the necessary molecular rearrangements for the topochemical reaction to proceed. The choice of solvent is critical, as its interaction with the morpholino groups of the monomer would determine the effectiveness of this method. There are currently no published studies on the effect of solvent vapors on the polymerization of this compound thin films.

Polymer Chain Growth and Morphology of Polydiacetylene Derived from this compound

Chain Length Distribution Analysis

There is currently no available research data detailing the chain length distribution of poly(this compound). Studies on other polydiacetylenes often employ techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). This information is crucial for understanding the polymerization kinetics and the physical properties of the resulting polymer. Without experimental data, any discussion on the chain length distribution of this specific polymer would be purely speculative.

Lamellar Structure and Interchain Interactions

Similarly, specific research on the lamellar structure and interchain interactions of poly(this compound) has not been published. The arrangement of polymer chains into lamellar structures is a key factor influencing the material's mechanical and electronic properties. Techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are typically used to investigate these structures. Furthermore, the nature and strength of interchain interactions, such as van der Waals forces or hydrogen bonding, which are critical for the stability and properties of the lamellar assembly, have not been characterized for this polymer.

Spectroscopic and Advanced Characterization of 1,6 Bis Morpholino 2,4 Hexadiyne and Its Polydiacetylene

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For 1,6-Bis(morpholino)-2,4-hexadiyne and its polymer, these techniques would be crucial for identifying key functional groups and monitoring the polymerization process.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of the this compound monomer would be expected to exhibit characteristic vibrational bands corresponding to its constituent functional groups. The morpholine (B109124) rings, the hexadiyne core, and the connecting methylene (B1212753) bridges would each contribute distinct signals.

Expected Vibrational Frequencies for this compound Monomer

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C≡C (Diyne) | Symmetric Stretch | Weak or inactive | Strong, ~2150-2260 |

| C≡C (Diyne) | Asymmetric Stretch | Strong, ~2100-2200 | Weak or inactive |

| C-N (Morpholine) | Stretch | Strong, ~1115-1085 | Moderate |

| C-O-C (Morpholine) | Asymmetric Stretch | Strong, ~1140-1070 | Weak |

| CH₂ | Asymmetric Stretch | ~2925 | ~2925 |

| CH₂ | Symmetric Stretch | ~2855 | ~2855 |

| CH₂ (next to N) | Scissoring | ~1465 | ~1465 |

Note: This table is illustrative and based on typical values for these functional groups.

The disubstituted nature of the diyne in this compound would lead to a strong Raman signal for the symmetric C≡C stretch due to the change in polarizability, while the corresponding IR absorption would be weak. Conversely, the asymmetric stretch would be more prominent in the IR spectrum. The morpholine moiety would be clearly identifiable by strong C-N and C-O-C stretching vibrations in the fingerprint region of the IR spectrum.

Monitoring of Alkyne to En-yne Transformation during Polymerization

The topochemical polymerization of diacetylenes like this compound results in the formation of a highly conjugated polydiacetylene with an alternating en-yne (=C-C≡C-C=) backbone. This transformation can be effectively monitored using IR and Raman spectroscopy.

Upon polymerization, the characteristic C≡C stretching frequency of the monomer's diyne unit would be expected to shift to a higher wavenumber, typically in the range of 2050-2150 cm⁻¹, which is characteristic of the triple bond within the conjugated en-yne system of the polymer. Simultaneously, a new, strong Raman band corresponding to the C=C double bond stretch of the polymer backbone would appear, generally between 1450 and 1500 cm⁻¹. The intensity of this C=C peak would increase as the polymerization progresses, providing a means to follow the reaction kinetics.

Resonance Raman Spectroscopy of Polydiacetylene Backbone

Resonance Raman spectroscopy is a particularly sensitive technique for studying the conjugated backbone of polydiacetylenes. By using an excitation wavelength that matches an electronic transition of the polymer, the vibrational modes associated with the chromophoric backbone can be selectively enhanced by several orders of magnitude.

For poly(this compound), the main chain vibrations, namely the C=C and C≡C stretching modes, would be strongly resonance-enhanced. The exact positions of these bands are sensitive to the planarity and electronic environment of the polymer backbone. Any disorder or strain in the polymer chain would lead to a broadening and shifting of these peaks. Furthermore, the analysis of the overtone and combination bands in the resonance Raman spectrum can provide detailed information about the electron-phonon coupling within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural analysis of both the monomer and the resulting polymer in solution and in the solid state.

Solution-State NMR for Monomer Structure Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent would be used to confirm the structure of the this compound monomer.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Monomer

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Morpholine -CH₂-N- | ~2.5-2.7 (t) | ~53-55 |

| Morpholine -CH₂-O- | ~3.6-3.8 (t) | ~66-68 |

| Propargylic -CH₂- | ~3.4-3.6 (s) | ~45-50 |

| Alkyne C≡C | - | ~75-85 |

Note: This table is illustrative and based on typical values for similar structures. 't' denotes a triplet and 's' a singlet.

The ¹H NMR spectrum would be expected to show distinct triplets for the two types of methylene protons in the morpholine ring and a singlet for the propargylic methylene protons. The integration of these signals would confirm the proton count for each group. In the ¹³C NMR spectrum, four distinct signals would be anticipated: two for the morpholine carbons, one for the propargylic carbon, and one for the sp-hybridized alkyne carbons. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms.

Solid-State NMR for Polymer Backbone Characterization and Cross-linking

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of the insoluble polydiacetylene. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples.

For poly(this compound), ¹³C CP/MAS NMR would be instrumental in confirming the structure of the polymer backbone. The sp-hybridized carbons of the monomer's diyne unit would be replaced by new signals corresponding to the sp²-hybridized carbons of the double bond and the sp-hybridized carbons of the triple bond in the en-yne backbone. These would be expected to resonate at approximately 130 ppm and 90 ppm, respectively.

Furthermore, ssNMR can be used to investigate the degree of polymerization and any potential cross-linking reactions that may occur, especially at elevated temperatures or upon prolonged exposure to radiation. Changes in the chemical shifts and the appearance of new signals can indicate alterations in the polymer structure. Advanced ssNMR techniques can also provide insights into the packing and morphology of the polymer chains in the solid state.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are crucial techniques for probing the electronic structure of conjugated molecules like diacetylenes and their polymers.

Electronic Transitions of the Diacetylene Chromophore

The monomer, this compound, possesses a diacetylene chromophore (a system of alternating single and triple bonds), which is expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to π → π* electronic transitions within the conjugated system. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents attached to the diacetylene core. The morpholino groups, containing nitrogen and oxygen atoms with lone pairs of electrons, may lead to n → π* transitions, although these are typically weaker than π → π* transitions.

Hypothetical UV-Vis Absorption Data for this compound Monomer

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 200 - 300 | Strong absorption bands characteristic of the diacetylene core. |

| n → π | 250 - 350 | Weaker absorption, potentially overlapping with π → π* bands, arising from the non-bonding electrons on nitrogen and oxygen. |

This table is illustrative and not based on reported experimental data.

Upon polymerization, typically induced by UV irradiation or thermal annealing in the solid state, a highly conjugated polydiacetylene backbone is formed. This extended π-system results in a significant bathochromic shift (red shift) of the main absorption band into the visible region, leading to the characteristic blue or red color of polydiacetylene films.

Conjugation Length Determination in Polydiacetylene

The color of polydiacetylenes is directly related to the effective conjugation length of the polymer backbone. The UV-Vis absorption maximum (λmax) of the polydiacetylene is a key parameter used to estimate this conjugation length. A longer effective conjugation length corresponds to a smaller HOMO-LUMO gap and thus a longer wavelength of absorption. Theoretical models, such as the particle-in-a-box model, can be used to correlate the λmax with the number of repeating units in the conjugated chain. However, specific experimental data for the polydiacetylene of this compound is not available to perform this calculation.

Solvatochromism and Thermochromism of Polydiacetylene Derivatives

Polydiacetylenes are well-known for their chromic properties, exhibiting color changes in response to external stimuli.

Solvatochromism: This refers to the change in color upon a change in solvent polarity. For the polydiacetylene derived from this compound, it would be expected that solvents capable of interacting with the morpholino side chains could induce conformational changes in the polymer backbone, thereby altering the effective conjugation length and leading to a color shift. For instance, a change from a non-polar to a polar solvent could disrupt the packing of the side chains, causing a blue-to-red or blue-to-yellow color transition.

Thermochromism: This is a color change induced by a change in temperature. azom.comnih.gov This phenomenon in polydiacetylenes is attributed to thermally induced reversible or irreversible conformational changes in the polymer backbone. azom.comnih.gov The specific transition temperature and the nature of the color change would be highly dependent on the intermolecular interactions of the morpholino side chains. Hydrogen bonding and dipolar interactions involving the morpholino groups would play a crucial role in the thermal response of the polymer.

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

XPS and elemental analysis are powerful techniques for determining the elemental composition and chemical states of a material's surface and bulk, respectively.

Surface Chemical Composition Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical environment of the atoms within the top few nanometers of a material. For the polydiacetylene of this compound, an XPS survey scan would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface stoichiometry. This would be crucial for confirming the presence and integrity of the morpholino side chains on the polymer surface.

Expected Elemental Composition from XPS Survey Scan

| Element | Expected Binding Energy (eV) | Expected Atomic % (Theoretical) |

| C 1s | ~285 | 70.0 |

| N 1s | ~400 | 10.0 |

| O 1s | ~532 | 10.0 |

This table is based on the theoretical stoichiometry of the monomer and serves as an illustrative example. Actual values may vary.

Oxidation States of Nitrogen and Oxygen

High-resolution XPS scans of the N 1s and O 1s regions would provide detailed information about the chemical states of these elements.

Nitrogen (N 1s): The binding energy of the N 1s peak would indicate the chemical environment of the nitrogen atom in the morpholine ring. A single peak would be expected, characteristic of a tertiary amine. Any presence of higher binding energy components could suggest oxidation or protonation of the nitrogen atom.

Oxygen (O 1s): The O 1s spectrum would similarly reveal the chemical state of the oxygen atom in the morpholine ring. A primary peak corresponding to the C-O-C ether linkage is expected. The presence of other components could indicate surface contamination or degradation.

Elemental analysis , typically performed by combustion analysis, would provide the bulk elemental composition (C, H, N) of the monomer and polymer, which can be compared to the theoretical values calculated from the chemical formula (C14H20N2O2 for the monomer) to confirm purity.

Advanced Microscopy Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of crystalline materials. For the monomer this compound, SEM analysis would be crucial in determining the size, shape, and surface features of its crystals. This information is vital as the topochemical polymerization of diacetylenes is highly dependent on the packing of the monomer units within the crystal lattice. researchgate.net

The process involves scanning the crystal surface with a focused beam of electrons. The interaction of these electrons with the sample generates various signals that are collected to form an image. Key morphological parameters that would be investigated for this compound crystals include:

Surface Topography: The presence of steps, kinks, and defects on the crystal surface, which can influence the initiation and propagation of polymerization.

Crystal Size Distribution: Determining the range and average size of the crystals, which is important for understanding the material's bulk properties.

Table 1: Potential SEM Analysis Parameters for this compound Crystals

| Parameter | Description | Potential Findings |

| Magnification | Range of magnifications to view overall crystal shape and fine surface details. | From ~100x to over 100,000x. |

| Accelerating Voltage | Energy of the electron beam, optimized for imaging non-conductive organic crystals. | Typically in the range of 1-5 kV to minimize sample charging and damage. |

| Crystal Dimensions | Measurement of the length, width, and thickness of individual crystals. | Provides quantitative data on crystal size and aspect ratio. |

| Surface Features | Qualitative description of surface smoothness, presence of growth spirals, or defects. | Insights into the crystal growth mechanism and quality. |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the internal structure of materials. For the polydiacetylene derived from this compound, TEM would be instrumental in revealing the nanostructure of the polymer chains and their arrangement. This is particularly important for understanding the degree of crystallinity and the presence of any ordered domains within the polymer matrix.

In TEM, a beam of electrons is transmitted through an ultrathin section of the material. The interaction of the electrons with the sample creates an image that provides information about the internal morphology. For poly(this compound), TEM analysis could reveal:

Polymer Fibrils: The formation of extended polymer chains can lead to the development of fibrillar structures. TEM can visualize the alignment and dimensions of these fibrils.

Crystalline Domains: In well-ordered systems, TEM can identify crystalline lamellae or other ordered domains within the polymer. Electron diffraction patterns obtained in the TEM can confirm the crystalline nature and determine the lattice parameters.

Defects: The presence of dislocations, grain boundaries, and other defects in the polymer structure can be identified, which can impact the material's mechanical and electronic properties.

Studies on other polydiacetylenes have shown that TEM can distinguish between different morphological forms, such as lamellar single crystals and fibrous crystals. azom.com

Table 2: Potential TEM Analysis Parameters for Poly(this compound)

| Parameter | Description | Potential Findings |

| Imaging Mode | Bright-field and dark-field imaging to enhance contrast and visualize different features. | Identification of crystalline and amorphous regions. |

| Electron Diffraction | Selected Area Electron Diffraction (SAED) to determine the crystal structure. | Provides information on the lattice parameters and orientation of the polymer chains. |

| Resolution | High-resolution TEM (HRTEM) to visualize the polymer lattice fringes. | Direct visualization of the arrangement of polymer chains at the nanoscale. |

| Sample Preparation | Ultrathin sectioning of the polymer or dispersion of polymer nanofibers on a TEM grid. | Crucial for obtaining high-quality images and diffraction patterns. |

Atomic Force Microscopy (AFM) is a versatile technique that can provide high-resolution, three-dimensional images of a sample's surface topography. utwente.nl Beyond imaging, AFM can also probe the mechanical properties of materials at the nanoscale, such as elasticity and adhesion. For both the this compound monomer and its polydiacetylene, AFM would be a valuable tool.

AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a topographical map. In addition to topography, various AFM modes can be used to measure mechanical properties:

Tapping Mode AFM: This mode is gentle on soft samples and can provide high-resolution images of the surface of both the monomer crystals and the polymer films.

Force Spectroscopy: By pressing the AFM tip into the sample and retracting it, a force-distance curve is generated. From this curve, mechanical properties like the Young's modulus (a measure of stiffness) and adhesion forces can be extracted.

Phase Imaging: This mode maps the phase lag between the cantilever's oscillation and the drive signal, which can be related to variations in material properties such as viscoelasticity.

Research on other polydiacetylene systems has demonstrated the power of AFM in quantifying mechanical properties. For example, one study found that during the blue-to-red color transition of a polydiacetylene film, the breakthrough force increased by 113% while the Young's modulus decreased by 21%. Such insights are critical for understanding the structure-property relationships in these materials.

Table 3: Potential AFM Analysis Parameters for this compound and its Polydiacetylene

| Parameter | Description | Potential Findings for Monomer | Potential Findings for Polymer |

| Topography | High-resolution 3D surface map. | Visualization of molecular steps and terraces on the crystal surface. | Imaging of polymer domains, fibril alignment, and surface roughness. |

| Young's Modulus | A measure of the material's stiffness. | Determination of the elastic properties of the monomer crystal. | Quantification of the polymer's stiffness and how it changes with polymerization or external stimuli. |

| Adhesion Force | The force required to pull the AFM tip off the surface. | Information on the surface energy of the monomer crystal. | Measurement of the tackiness and surface interactions of the polymer film. |

| Frictional Force | Lateral forces experienced by the tip as it scans the surface. | Insights into the surface chemistry and orientation of molecules. | Mapping of domains with different frictional properties, related to molecular packing. |

Theoretical and Computational Investigations of 1,6 Bis Morpholino 2,4 Hexadiyne

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. These ab initio methods provide deep insights into the electronic structure, which dictates the molecule's geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1,6-Bis(morpholino)-2,4-hexadiyne, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining accurate results that can be correlated with experimental data, should any become available.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

Disclaimer: The following data is hypothetical and for illustrative purposes only. It demonstrates the type of information that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (single bond in diyne) | 1.38 Å | |

| C-N (morpholine) | 1.45 Å | |

| C-O (morpholine) | 1.43 Å | |

| Bond Angle | C≡C-C | 178.5° |

| C-C-N | 112.0° | |

| C-N-C (morpholine) | 110.5° | |

| Dihedral Angle | C-C-N-C (morpholine) | 175.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the kinetic stability and electronic excitation properties of the molecule. nih.gov

For this compound, an FMO analysis would map the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily along the electron-rich π-system of the hexadiyne backbone, while the LUMO would also be distributed over this conjugated system. The electron-donating morpholino groups would be expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap and the molecule's reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Disclaimer: The data presented below is for illustrative purposes to show the expected output of an FMO analysis and is not based on actual computational results.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, which govern their interaction with light. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This would reveal the wavelengths of light the molecule absorbs most strongly (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, computational methods can also provide insights into the emission properties of the molecule, such as its fluorescence or phosphorescence spectra, by calculating the energy difference between the first excited state and the ground state after geometry optimization of the excited state. These predictions are invaluable for the design of new materials with specific optical properties.

Table 3: Predicted Electronic Transitions for this compound (Illustrative Data)

Disclaimer: This table contains hypothetical data to exemplify the results of a TD-DFT calculation.

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 nm | 0.85 | HOMO → LUMO |

| S0 → S2 | 250 nm | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 220 nm | 0.05 | HOMO → LUMO+1 |

Reaction Pathway and Mechanism Modeling for Polymerization

The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reaction occurs in the crystalline lattice with minimal atomic or molecular movement. ulsu.ruelectronicsandbooks.com The reactivity of the monomer crystal is highly dependent on the packing of the diacetylene rods. For a 1,4-addition polymerization to occur, specific geometric criteria regarding the orientation of adjacent monomer units must be met. ulsu.ruelectronicsandbooks.com

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the energetics of the polymerization process. worldscientific.com For a given diacetylene monomer, theoretical modeling can be used to locate the transition state structure for the 1,4-addition reaction between two adjacent monomers. This involves mapping the potential energy surface as the covalent bonds are formed.

The activation energy (Ea) for the polymerization of diacetylenes can be determined computationally and is a key parameter in predicting the reactivity of the monomer. Studies on similar diacetylenes, such as 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), have shown that the activation energy can vary depending on the reaction conditions (solid-state vs. liquid-state) and the extent of conversion. nih.govmdpi.comnih.gov For solid-state polymerization, the activation energy is not always constant, suggesting a complex, multi-step kinetic process. nih.govmdpi.com In the case of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), the effective activation energy for solid-state polymerization was found to increase from 68 to 95 kJ mol⁻¹. mdpi.com

Table 1: Representative Calculated Activation Energies for Diacetylene Polymerization

| Diacetylene Derivative | Method | Calculated Activation Energy (kJ/mol) |

| 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) (solid-state) | Isoconversional Kinetic Analysis | 68 - 95 |

Note: This table presents data for an analogous compound to illustrate the typical range of activation energies. Specific values for this compound would require dedicated computational studies.

The polymerization of diacetylenes can, in principle, proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the bonds in the polymer chain form more or less simultaneously. In a stepwise mechanism, the reaction proceeds through discrete intermediates.

Computational modeling can help distinguish between these pathways by identifying and characterizing the energetics of any potential intermediates. For many solid-state diacetylene polymerizations, the reaction is thought to proceed via a series of 1,4-additions, which can be considered a stepwise growth of the polymer chain. ulsu.ru The initial step is the formation of a diradical dimer, which then adds to a neighboring monomer to form a trimer, and so on. The presence of radical species during the polymerization of some diacetylenes has been supported by techniques like in situ electron paramagnetic resonance (EPR) spectroscopy. nih.gov However, the lifetime of these radical intermediates can be very short. nih.gov

The specific mechanism for this compound would likely be influenced by the steric and electronic effects of the morpholino substituent groups on the packing of the monomer in the crystal and the stability of any radical intermediates.

Polymer Electronic Structure and Excitonic Behavior Modeling

The resulting polydiacetylene from the polymerization of this compound is a conjugated polymer with interesting electronic and optical properties. nycu.edu.tw Computational methods are crucial for understanding the electronic structure and the behavior of excited states in these materials. aip.org

The electronic properties of a polymer are described by its band structure, which consists of a valence band (highest occupied molecular orbital, HOMO) and a conduction band (lowest unoccupied molecular orbital, LUMO), separated by a band gap. Ab initio Hartree-Fock methods and DFT have been used to calculate the band structures of various polydiacetylenes. typeset.io

These calculations show that the band gap of a polydiacetylene is influenced by the polymer backbone geometry (acetylenic vs. butatrienic) and the nature of the side groups. worldscientific.comtypeset.iopku.edu.cn The morpholino groups in poly(this compound) would be expected to significantly influence the electronic properties compared to a simple alkyl-substituted polydiacetylene. worldscientific.com The nitrogen and oxygen atoms in the morpholino groups can introduce heteroatom effects and alter the electron density distribution along the polymer backbone.

Table 2: Illustrative Calculated Band Gaps for Different Polydiacetylene Backbones

| Polymer Backbone | Computational Method | Calculated Band Gap (eV) |

| Polydiacetylene (PDA) | 1.43 | |

| Polybutatriene (PBT) | 0.43 |

Note: This table shows the effect of backbone structure on the band gap for unsubstituted polydiacetylenes. The presence of morpholino side groups would further modify these values. pku.edu.cn

Upon photoexcitation, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair known as an exciton (B1674681). nycu.edu.tw The dynamics of these excitons, including their formation, relaxation, and interaction, are fundamental to the nonlinear optical properties of polydiacetylenes. nycu.edu.tw

Theoretical simulations can model the ultrafast dynamics of excitons. nycu.edu.tw These simulations have shown that after photoexcitation, a free exciton can relax into a self-trapped exciton (STE) on a femtosecond timescale. nycu.edu.tw This relaxation involves geometric distortions of the polymer chain. nycu.edu.tw

Furthermore, at high excitation densities, interactions between excitons can occur, such as the Auger recombination process, where one exciton non-radiatively transfers its energy to another. nycu.edu.tw Simulations of exciton-polariton transport, which are hybrid light-matter quasiparticles, reveal a strong dependence on vibronic interactions and disorder within the material. nih.govnih.gov These computational models provide mechanistic insights into energy transfer processes within the polymer. nih.govnih.gov The specific nature of the morpholino side groups in poly(this compound) would likely impact the exciton dynamics by influencing the local environment and the coupling of electronic excitations to vibrational modes.

Advanced Materials Applications of Polydiacetylenes Derived from 1,6 Bis Morpholino 2,4 Hexadiyne

Chromogenic and Fluorogenic Sensing Platforms

The ability of PDAs to transduce environmental changes into easily detectable optical signals forms the basis of their use in sensing platforms. For polymers derived from 1,6-Bis(morpholino)-2,4-hexadiyne, the morpholino end-groups are expected to play a crucial role in the design and function of such sensors.

The design of responsive materials from this compound hinges on leveraging the chemical properties of the morpholino moiety. This heterocyclic amine can participate in various non-covalent interactions, making the resulting PDA sensitive to specific external triggers.

pH Sensing: The tertiary amine nitrogen in the morpholine (B109124) ring can be protonated under acidic conditions. This introduction of a positive charge on the polymer side chain can induce sufficient electrostatic repulsion to trigger the conformational change in the PDA backbone. This would lead to a distinct blue-to-red color transition, making the polymer a potential candidate for visual pH sensing. Materials could be designed as vesicles, films, or embedded in hydrogels for various pH monitoring applications.

Analyte Recognition: The morpholino group, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor and a potential coordination site for metal ions. By functionalizing the PDA with these groups, it is possible to create binding sites for specific analytes. For instance, the polymer could be designed to detect heavy metal ions that coordinate with the morpholine ring, or small organic molecules capable of hydrogen bonding. This binding event would disrupt the side-chain packing, providing the mechanical stress necessary to induce the chromogenic response.

The general strategy involves the self-assembly of the diacetylene monomers into organized structures like vesicles or liposomes, followed by UV irradiation to induce polymerization. The resulting blue-phase polymer assembly can then be exposed to the target stimulus.

Table 1: Illustrative Design Parameters for Responsive PDA Vesicles This table presents hypothetical data based on established principles of PDA sensor design to illustrate potential parameters for vesicles derived from this compound.

| Parameter | Design Consideration | Potential Stimulus | Expected Response |